

# Long-Term Physiological Effects of Codeine Phosphate Administration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Codeine phosphate, a widely prescribed opioid analgesic and antitussive, exerts significant long-term physiological effects upon chronic administration. This technical guide provides a comprehensive overview of these effects on major organ systems, including the central nervous, cardiovascular, endocrine, respiratory, and gastrointestinal systems. It summarizes key quantitative data from preclinical and clinical studies, details experimental protocols for investigating these effects, and illustrates the primary signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of opioids and the development of safer analgesic therapies.

# **Central Nervous System Effects**

Prolonged administration of **codeine phosphate** can lead to significant structural and functional changes in the central nervous system (CNS). These alterations contribute to the development of tolerance, dependence, and other neurological complications.

# **Neuroinflammation and Myelin Degeneration**



Chronic codeine use has been associated with neuroinflammatory processes within the brain. [1][2] Studies in animal models have demonstrated that long-term codeine administration can lead to the activation of glial cells, such as astrocytes, which are key mediators of the inflammatory response in the CNS.[1][2] This neuroinflammatory state is a potential precursor to neuronal damage.

A significant consequence of chronic codeine exposure is the degeneration of myelin sheaths, the protective covering of nerve axons.[3][4][5] This demyelination can impair the conduction of electrical impulses along nerve fibers, resulting in motor dysfunction and other neurological deficits.[3][4]

# **Motor Dysfunction**

Experimental studies in Wistar rats have shown that prolonged codeine administration interferes with motor function.[3][4] This is often assessed through behavioral tests such as the beam walk and open field tests, where codeine-treated animals exhibit decreased locomotion and ambulatory activity.[3][4] These motor impairments are likely a direct consequence of the aforementioned myelin degeneration.[3][4]

# **Cardiovascular System Effects**

Emerging evidence suggests that long-term codeine use is associated with an increased risk of adverse cardiovascular events.

### **Increased Cardiovascular Risk**

Large-scale observational studies have identified a link between codeine use for six months or more and a substantially increased risk of cardiovascular events and all-cause mortality in older adults.[6][7][8] One study reported a 62% higher risk of a cardiovascular event in patients prescribed codeine for six months compared to those prescribed hydrocodone.[6] The rate ratio for cardiovascular events after 180 days of exposure to codeine was found to be 1.62 (95% CI 1.27-2.06) compared to hydrocodone.[7][8]

The biological mechanism for this increased cardiovascular risk is not yet fully understood, and further research is needed to elucidate the direct cardiotoxic effects of codeine.[7][8]

# **Endocrine System Effects**



Chronic codeine administration can disrupt the delicate balance of the endocrine system, primarily affecting the hypothalamic-pituitary-adrenal (HPA) axis and gonadal function.

# Hypothalamic-Pituitary-Adrenal (HPA) Axis Disruption

High doses of codeine have been shown to stimulate the HPA axis, leading to an increase in adrenocorticotropic hormone (ACTH) and corticosteroid production.[9] However, long-term use can also lead to adrenal insufficiency.[10][11] Histological studies in rats chronically administered **codeine phosphate** revealed discernible changes in the microscopic structure of the adrenal gland, including an increase in the thickness of the zona fasciculata and a decrease in the zona reticularis.[9][10][11] These structural changes may underlie the observed endocrine dysfunctions.[9]

# Hypogonadism

Chronic use of codeine is associated with hypogonadism, characterized by diminished sexual function, decreased libido, and fatigue.[12] This is believed to be caused by the suppressive effects of opioids on the hypothalamic-pituitary-gonadal axis, leading to reduced production of reproductive hormones.[13] Studies in male rats have shown that chronic codeine administration leads to a reduction in testosterone levels and can cause testicular degeneration.[13][14]

# **Respiratory System Effects**

The most significant and potentially life-threatening long-term effect of codeine is respiratory depression.

## **Respiratory Depression**

Codeine, like all opioids, can suppress the respiratory centers in the brainstem, leading to slowed and shallow breathing.[15] While tolerance to the analgesic effects of codeine can develop, tolerance to respiratory depression may develop more slowly and less completely.[16] This creates a narrow therapeutic window and a significant risk of overdose, especially when codeine is combined with other central nervous system depressants.[9] The ventilatory response to inhaled carbon dioxide is considered the most sensitive biomarker for opioid-induced respiratory depression.[15][17]



# **Gastrointestinal System Effects**

Codeine's effects on the gastrointestinal (GI) system are well-documented and can be a significant source of discomfort and complications for long-term users.

# **Decreased Gastrointestinal Motility**

Codeine inhibits peristalsis in the gut, leading to delayed gastric emptying and constipation.[18] [19] This effect is primarily mediated by its metabolite, morphine, acting on  $\mu$ -opioid receptors in the enteric nervous system.[18] Chronic constipation can lead to complications such as fecal impaction and bowel obstruction.[20]

#### **Data Presentation**

Table 1: Quantitative Data on Long-Term Cardiovascular

**Effects of Codeine** 

| Parameter                     | Duration of<br>Use | Compariso<br>n Group | Result              | 95%<br>Confidence<br>Interval | Source(s) |
|-------------------------------|--------------------|----------------------|---------------------|-------------------------------|-----------|
| Cardiovascul<br>ar Event Risk | 180 days           | Hydrocodone          | Rate Ratio:<br>1.62 | 1.27 - 2.06                   | [7][8]    |
| All-Cause<br>Mortality        | 30 days            | Hydrocodone          | Rate Ratio:<br>2.05 | -                             | [6]       |
| All-Cause<br>Mortality        | 180 days           | Hydrocodone          | > 2-fold increase   | -                             | [7][8]    |

# Table 2: Quantitative Data on Long-Term Endocrine Effects of Codeine in Animal Models



| Parameter                        | Animal<br>Model     | Dosage                   | Duration | Finding                  | Source(s)   |
|----------------------------------|---------------------|--------------------------|----------|--------------------------|-------------|
| Zona<br>Fasciculata<br>Thickness | Male Wistar<br>Rats | 40 mg/kg/day             | 50 days  | Increased                | [9][10][11] |
| Zona<br>Reticularis<br>Thickness | Male Wistar<br>Rats | 40 mg/kg/day             | 50 days  | Decreased                | [9][10][11] |
| Testosterone<br>Levels           | Male Wistar<br>Rats | 4mg/kg &<br>10mg/kg b.w. | 6 weeks  | Significantly<br>Reduced | [21]        |

# Experimental Protocols Chronic Codeine Administration in Rats for Adrenal Gland Histology

- Animals: Adult male Wistar rats.[10][11]
- Housing: Standard laboratory conditions with free access to food and water.[3][4]
- Drug Administration: Codeine phosphate (e.g., 40 mg/kg body weight) administered daily by oral gavage for a period of 50 days to simulate chronic use. A control group receives normal saline.[10][11]
- Tissue Collection: At the end of the administration period, rats are euthanized, and adrenal glands are harvested.[10][11]
- Histological Processing: The adrenal glands are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are then stained with Hematoxylin and Eosin (H&E).[10][11]
- Analysis: Microscopic examination of the adrenal cortex and medulla to assess changes in the thickness of the different zones (glomerulosa, fasciculata, reticularis) and cellular morphology.[10][11]



# Assessment of Myelin Degeneration and Motor Dysfunction in Rats

- Animals and Drug Administration: As described in 7.1, with administration for 21 days.[3][4]
- Behavioral Testing:
  - Open Field Test: To assess general locomotor activity. Animals are placed in an open arena, and parameters such as line crossings and rearing frequency are recorded.[3][4]
  - Beam Walk Test: To evaluate motor coordination and balance. Rats are required to traverse a narrow beam, and the time taken and number of foot slips are measured.
- Tissue Processing for Myelin Staining: Following behavioral testing, animals are euthanized, and brains are dissected. The prefrontal cortex and cerebellum are processed for myelin staining (e.g., Luxol Fast Blue stain).[3][4]
- Analysis: Microscopic examination of stained brain sections to identify areas of myelin degeneration.[3][4]

# **Measurement of Gastrointestinal Motility in Rats**

- Animals and Drug Administration: As described in 7.1.
- Charcoal Meal Transit Assay:
  - Following a fasting period, rats are administered codeine or a vehicle control.
  - After a set time (e.g., 60 minutes), a charcoal meal (a non-absorbable marker) is administered orally.[22]
  - After another set time (e.g., 15-30 minutes), the animals are euthanized, and the small intestine is carefully removed.[22]
  - The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.



 Analysis: A decrease in the percentage of intestinal transit in the codeine-treated group compared to the control group indicates delayed gastrointestinal motility.[22]

# Mandatory Visualization Signaling Pathways



Click to download full resolution via product page

Caption: Codeine metabolism and  $\mu$ -opioid receptor signaling pathway.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: General experimental workflow for preclinical studies.



#### Conclusion

The long-term administration of **codeine phosphate** induces a wide range of physiological effects across multiple organ systems. For researchers and drug development professionals, a thorough understanding of these effects is crucial for identifying the risks associated with chronic opioid therapy and for developing novel analgesics with improved safety profiles. The data and protocols presented in this guide offer a foundational resource for future preclinical and clinical investigations into the chronic effects of codeine and other opioids. Further research is warranted to fully elucidate the molecular mechanisms underlying these physiological changes and to identify potential therapeutic targets to mitigate the adverse consequences of long-term opioid use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged Codeine Administration Causes Degeneration of Myelinated Axons and Motor Dysfunction in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pulsetoday.co.uk [pulsetoday.co.uk]
- 7. medscape.com [medscape.com]
- 8. Codeine ups CV risk in large study [medscape.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Microscopic features of the rat adrenal gland associated with chronic codeine phosphate administration PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 12. Codeine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Tolerance to Opioid-Induced Respiratory Depression in Chronic High-Dose Opioid Users: A Model-Based Comparison With Opioid-Naïve Individuals PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Effect of codeine on gastrointestinal motility in relation to CYP2D6 phenotype PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Codeine delays gastric emptying through inhibition of gastric motility as assessed with a novel diagnostic intragastric balloon catheter PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term opiate use and risk of cardiovascular mortality: results from the Golestan Cohort Study PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- To cite this document: BenchChem. [Long-Term Physiological Effects of Codeine Phosphate Administration: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669283#long-term-physiological-effects-of-codeine-phosphate-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com